4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves esterification with 4-methoxybenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The bromine atom can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions often require catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the carbohydrazonoyl moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl benzoate .
Uniqueness
4-Bromo-2-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
767320-37-6 |
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Molecular Formula |
C22H16BrN3O6 |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H16BrN3O6/c1-31-19-8-5-14(6-9-19)22(28)32-20-10-7-17(23)11-16(20)13-24-25-21(27)15-3-2-4-18(12-15)26(29)30/h2-13H,1H3,(H,25,27)/b24-13+ |
InChI Key |
HJFFJTOKKMIGKP-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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